2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of acetic acid as a solvent or catalyst. For example, the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid . Similarly, the precursor for another compound was synthesized by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid . These methods suggest that acetic acid is a common reagent in the synthesis of compounds with dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds shows significant dihedral angles between the aromatic rings and the core structure of the molecules. For instance, in the quinoxaline derivative, the chlorophenyl and dimethoxyphenyl rings make dihedral angles of 78.45° and 35.60°, respectively, with the quinoxaline unit . These angles can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride. However, the synthesis of related compounds involves reactions such as condensation and Thia-Michael addition, which are common in the formation of heterocyclic and aromatic compounds . These reactions typically require precise conditions and catalysts to proceed efficiently.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported in the papers. However, the determination of the structure of related compounds by techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry suggests that these methods could be used to analyze the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride . Additionally, the docking of a compound into the active site of a bacterial enzyme indicates potential biological activity, which could be relevant for the analysis of the physical and chemical properties of similar compounds .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKKPUQRMWDLJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride |
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